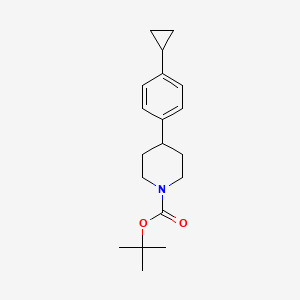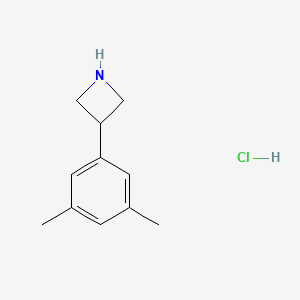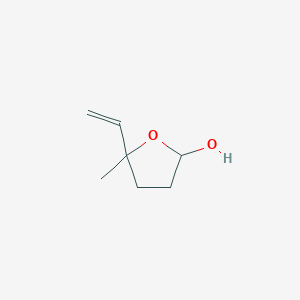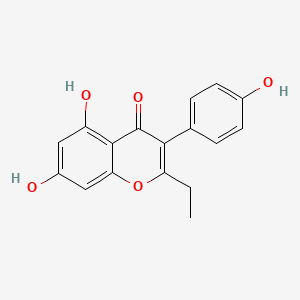
1-Boc-4-(4-cyclopropylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(4-cyclopropylphenyl)piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a cyclopropylphenyl group attached to the fourth position of the piperidine ring
Vorbereitungsmethoden
The synthesis of 1-Boc-4-(4-cyclopropylphenyl)piperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropylphenylboronic acid and 1-Boc-4-piperidone.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-cyclopropylphenylboronic acid with 1-Boc-4-piperidone in the presence of a palladium catalyst and a base.
Purification: The crude product is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability .
Analyse Chemischer Reaktionen
1-Boc-4-(4-cyclopropylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction yields the corresponding amines .
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(4-cyclopropylphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents and central nervous system (CNS) drugs.
Biological Research: The compound is used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.
Industrial Applications: It serves as a building block in the synthesis of complex organic molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(4-cyclopropylphenyl)piperidine is primarily related to its interactions with biological targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(4-cyclopropylphenyl)piperidine can be compared with other similar compounds such as:
1-Boc-4-piperidone: This compound is a precursor in the synthesis of this compound and shares a similar piperidine core structure.
1-Boc-4-anilinopiperidine: Another related compound used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Eigenschaften
Molekularformel |
C19H27NO2 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
tert-butyl 4-(4-cyclopropylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO2/c1-19(2,3)22-18(21)20-12-10-17(11-13-20)16-8-6-15(7-9-16)14-4-5-14/h6-9,14,17H,4-5,10-13H2,1-3H3 |
InChI-Schlüssel |
GOYNPCCJLBNLJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)



![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)




![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)

